6-iodo-N-propylquinazolin-4-amine
CAS No.: 455889-00-6
Cat. No.: VC4360042
Molecular Formula: C11H12IN3
Molecular Weight: 313.142
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 455889-00-6 |
---|---|
Molecular Formula | C11H12IN3 |
Molecular Weight | 313.142 |
IUPAC Name | 6-iodo-N-propylquinazolin-4-amine |
Standard InChI | InChI=1S/C11H12IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h3-4,6-7H,2,5H2,1H3,(H,13,14,15) |
Standard InChI Key | CLIXQBRAMPRRJU-UHFFFAOYSA-N |
SMILES | CCCNC1=NC=NC2=C1C=C(C=C2)I |
Introduction
6-Iodo-N-propylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Quinazolines are widely used in medicinal chemistry due to their potential as anti-inflammatory, antimicrobial, antimalarial, and anticancer agents . The specific compound, 6-iodo-N-propylquinazolin-4-amine, is characterized by its iodine substitution at the 6-position and a propyl group attached to the nitrogen atom at the 4-position of the quinazoline ring.
Synthesis and Applications
While specific synthesis details for 6-iodo-N-propylquinazolin-4-amine are not widely documented, quinazoline derivatives are typically synthesized through methods like the Niementowski synthesis or by modifying existing quinazoline structures . Quinazolines are versatile scaffolds used in drug development due to their ability to inhibit various biological targets, such as PI3Kα in cancer therapy .
Biological Activities of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their biological activities:
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Anticancer Activity: Quinazolines, particularly those with a 4-aminoquinazoline structure, have shown promising antitumor activity by inhibiting PI3Kα . Derivatives like 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been designed to enhance this activity .
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Antimalarial Activity: 4-Aminoquinoline derivatives have been explored for their antimalarial properties, with some showing efficacy against chloroquine-resistant strains .
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Neurological Effects: Quinazolin-4-one derivatives have been identified as non-competitive antagonists of NMDA receptors, which could be beneficial in neurological disorders .
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